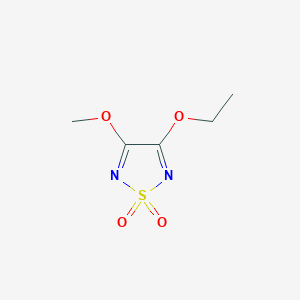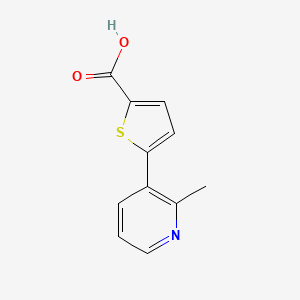
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and boronic acids to form carbon-carbon bonds. For instance, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides can be synthesized in moderate to good yields (35-84%) using commercially available palladium tetrakis catalyst .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new antimicrobial agents.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: These compounds have similar structures and are also used for their antibacterial properties.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antimicrobial agents.
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
Clé InChI |
QLOWEOJWKYOWSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)
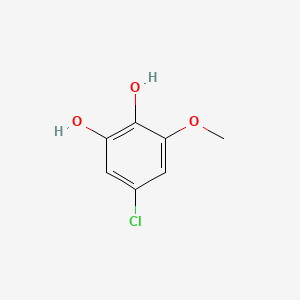
![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
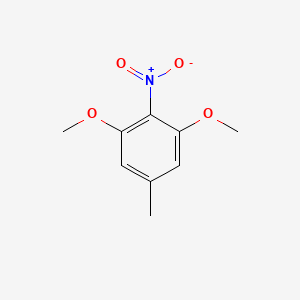
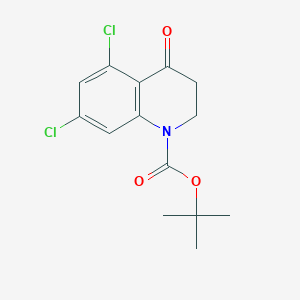
![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![3-[(2-Iodocyclooctyl)oxy]oxolane](/img/structure/B13089147.png)
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
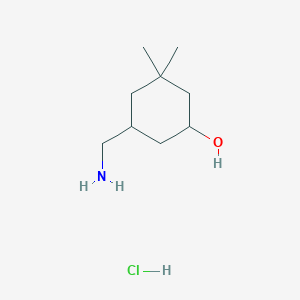
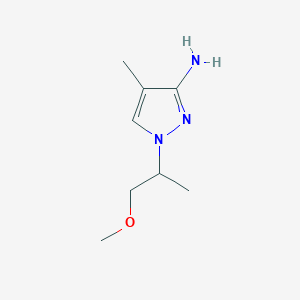
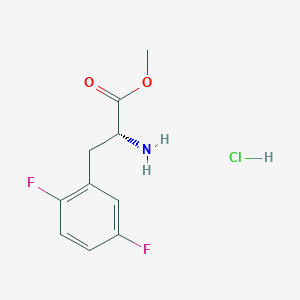

![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
